n-(3-Methoxy-4-methylphenyl)benzenesulfonamide
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Overview
Description
n-(3-Methoxy-4-methylphenyl)benzenesulfonamide: is an organic compound with the molecular formula C14H15NO3S and a molecular weight of 277.345 g/mol . This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. It is a part of the sulfonamide family, known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide typically involves the reaction of 3-methoxy-4-methylphenylamine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Methoxy-4-methylphenylamine+Benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product, and the final compound is purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(3-Methoxy-4-methylphenyl)benzenesulfonamide can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: n-(3-Methoxy-4-methylphenyl)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates, making them valuable tools in biochemical studies.
Medicine: Sulfonamide derivatives, including this compound, have been explored for their potential as antibacterial and antifungal agents. They work by inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide involves the inhibition of specific enzymes by binding to their active sites. The sulfonamide group mimics the structure of natural substrates, leading to competitive inhibition. This prevents the enzyme from catalyzing its normal reaction, thereby disrupting the metabolic pathways of the target organism or cell .
Comparison with Similar Compounds
- n-(4-Methoxyphenyl)benzenesulfonamide
- n-(3-Methylphenyl)benzenesulfonamide
- n-(4-Methylphenyl)benzenesulfonamide
Comparison: n-(3-Methoxy-4-methylphenyl)benzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This dual substitution pattern can influence the compound’s reactivity and binding affinity to enzymes compared to its analogs with single substitutions. The methoxy group can enhance the electron-donating properties, while the methyl group can provide steric hindrance, affecting the overall biological activity and chemical stability of the compound .
Properties
IUPAC Name |
N-(3-methoxy-4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-8-9-12(10-14(11)18-2)15-19(16,17)13-6-4-3-5-7-13/h3-10,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYSBYGWRUFBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290083 |
Source
|
Record name | n-(3-methoxy-4-methylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6955-46-0 |
Source
|
Record name | n-(3-methoxy-4-methylphenyl)benzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-methoxy-4-methylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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